Phosphoaminophosphonic acid-adenylate ester

Übersicht

Beschreibung

AMP-PNP is an adenosine 5'-phosphate.

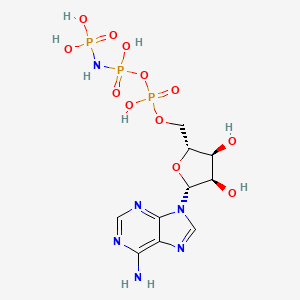

5'-Adenylic acid, monoanhydride with imidodiphosphoric acid. An analog of ATP, in which the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase and also inhibits ATP-dependent reactions of oxidative phosphorylation.

Wirkmechanismus

Target of Action

Phosphoaminophosphonic Acid-Adenylate Ester, an analog of ATP, has a wide range of targets. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase . It also inhibits ATP-dependent reactions of oxidative phosphorylation . The compound interacts with various proteins such as Glycogen synthase kinase-3 beta, Thymidylate kinase, Chemotaxis protein CheA, Insulin-like growth factor 1 receptor, Serine/threonine-protein kinase pim-1, and many others .

Mode of Action

The compound acts by replacing the oxygen atom bridging the beta to the gamma phosphate in ATP with a nitrogen atom . This modification allows it to competitively inhibit ATP-dependent reactions, including those involving mitochondrial ATPase .

Biochemical Pathways

The compound’s action affects various biochemical pathways. By inhibiting ATP-dependent reactions, it impacts the process of oxidative phosphorylation . This can have downstream effects on energy production within cells, potentially influencing numerous cellular processes that rely on ATP.

Result of Action

The inhibition of ATP-dependent reactions by this compound can have significant effects at the molecular and cellular levels. By inhibiting mitochondrial ATPase, it can disrupt the production of ATP, a crucial molecule for energy transfer within cells . This can potentially affect a wide range of cellular processes that rely on ATP for energy.

Biochemische Analyse

Biochemical Properties

Phosphoaminophosphonic acid-adenylate ester plays a crucial role in biochemical reactions as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase. This inhibition extends to ATP-dependent reactions of oxidative phosphorylation . The compound interacts with various enzymes and proteins, including glycogen synthase kinase-3 beta, thymidylate kinase, and hexokinase-1 . These interactions typically involve competitive inhibition, where this compound competes with ATP for binding sites, thereby modulating the activity of these enzymes.

Cellular Effects

This compound influences various cellular processes by interfering with ATP-dependent mechanisms. In cells, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting mitochondrial ATPase, the compound can disrupt the production of ATP, leading to altered energy metabolism and potentially affecting cell viability and function . Additionally, its impact on enzymes like glycogen synthase kinase-3 beta can influence cell signaling pathways related to growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through competitive inhibition. By mimicking ATP, it binds to ATP-binding sites on enzymes and proteins, preventing ATP from interacting with these sites. This inhibition can lead to decreased enzyme activity, altered metabolic flux, and changes in gene expression . For example, the inhibition of mitochondrial ATPase by this compound can reduce ATP synthesis, impacting cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable, but its long-term effects on cellular function can depend on factors such as concentration and exposure duration. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATP-dependent processes, potentially resulting in long-term changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit ATP-dependent enzymes without causing significant toxicity. At higher doses, it may induce toxic effects due to extensive inhibition of ATP synthesis and disruption of cellular energy balance . Threshold effects have been observed, where a certain concentration of the compound is required to achieve noticeable biochemical and physiological changes.

Metabolic Pathways

This compound is involved in metabolic pathways related to ATP utilization and synthesis. It interacts with enzymes such as mitochondrial ATPase and hexokinase-1, affecting metabolic flux and metabolite levels . By inhibiting ATP-dependent reactions, the compound can alter the flow of metabolites through various pathways, potentially leading to changes in cellular energy status and metabolic regulation.

Transport and Distribution

Within cells, this compound is transported and distributed similarly to ATP. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its structural similarity to ATP, allowing it to access ATP-binding sites on enzymes and proteins.

Subcellular Localization

This compound is primarily localized in cellular compartments where ATP is abundant, such as the mitochondria and cytoplasm. Its activity and function are influenced by its subcellular localization, as it competes with ATP for binding to enzymes and proteins in these compartments . Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, enhancing its inhibitory effects on ATP-dependent processes.

Biologische Aktivität

Phosphoaminophosphonic acid-adenylate ester (commonly referred to as ANP) is a significant analog of adenosine triphosphate (ATP), notable for its unique structural modification where an oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom. This modification enhances ANP's role as a potent competitive inhibitor of mitochondrial ATPase and ATP-dependent reactions involved in oxidative phosphorylation. The biological activity of ANP has been extensively studied, revealing its implications in cellular metabolism, enzyme inhibition, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C₁₀H₁₇N₆O₁₂P₃

- Molecular Weight : Approximately 506.20 g/mol

- Structural Modification : Replacement of the oxygen atom with nitrogen at the phosphate bridge, enhancing binding affinity to target enzymes.

ANP primarily functions by inhibiting mitochondrial ATPase, which is crucial for ATP hydrolysis. This inhibition disrupts ATP-dependent processes, leading to significant alterations in cellular energy metabolism. The compound's ability to interfere with ATP hydrolysis positions it as a valuable tool for studying mitochondrial function and energy regulation.

Biological Activity Overview

- Inhibition of Mitochondrial ATPase : ANP acts as a competitive inhibitor, effectively blocking the hydrolysis of ATP, which is essential for various cellular processes.

- Impact on Oxidative Phosphorylation : By inhibiting ATP-dependent reactions, ANP can alter the efficiency of oxidative phosphorylation, impacting overall cellular energy production.

- Potential Therapeutic Applications : Given its inhibitory effects on ATP-dependent processes, ANP may have therapeutic implications in diseases related to energy metabolism dysfunctions.

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of ANP:

- Inhibition Studies : Research has demonstrated that ANP effectively inhibits mitochondrial ATPase with an IC50 value indicative of its potency. For instance, studies have shown that concentrations as low as 0.22 mM can significantly affect enzyme activity .

- Structural Analysis : Crystal structure analyses have revealed how ANP binds within the active sites of various kinases and ATPases, providing insights into its mechanism of action .

- Antimalarial Potential : Recent studies have explored ANP's role in inhibiting Plasmodium falciparum kinases, suggesting its potential as an antimalarial agent by disrupting critical pathways in the parasite's lifecycle .

Applications in Research

ANP is utilized across various fields for its unique properties:

- Biochemistry : It serves as a model compound for studying ATP analogs and their interactions with enzymes.

- Cell Biology : Researchers employ ANP to investigate mitochondrial function and energy metabolism.

- Pharmacology : Its inhibitory effects on ATP-dependent processes make it a candidate for developing treatments targeting metabolic disorders.

Comparative Analysis with Other Compounds

| Compound Name | Structure Modification | Primary Target | Biological Activity |

|---|---|---|---|

| This compound (ANP) | Nitrogen substitution at phosphate bridge | Mitochondrial ATPase | Competitive inhibition of ATP hydrolysis |

| AMPPCP (Phosphomethylphosphonic acid-adenylate ester) | Methyl substitution at phosphate bridge | Various kinases | Non-hydrolyzable ATP analog |

| ADP (Adenosine diphosphate) | No modification | Kinases | Energy transfer and signaling |

Eigenschaften

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AMP-PNP binds to the N-terminal ATPase domain of MORC3, promoting its dimerization. [] This dimerization is crucial for MORC3's function, although the exact downstream effects of this interaction are still being investigated. Research suggests that MORC3 dimerization may be linked to its role in regulating gene silencing and chromatin structure. []

A: AMP-PNP is frequently used to study Homoserine kinases because it mimics the binding of ATP, a substrate required for these enzymes' activity. By analyzing the crystal structure of E.coli Homoserine kinase bound to AMP-PNP and Homoserine, researchers can gain valuable insights into the enzyme's catalytic mechanism and substrate binding interactions. [] This information can be applied to design novel inhibitors or engineer enzymes with enhanced activity for various biotechnological applications.

A: While the provided research articles don't delve deeply into computational methods specific to AMP-PNP, they do highlight the use of molecular docking simulations. [] Docking software like AutoDock3 and Glide, which utilize algorithms like the Lamarckian genetic algorithm, can predict the binding affinities and interactions of AMP-PNP with target proteins. This information can guide researchers in understanding the structural basis of its activity and designing potentially more potent analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.